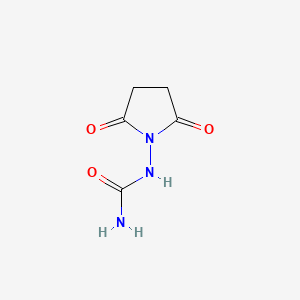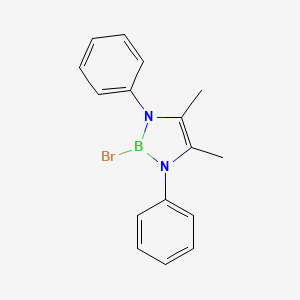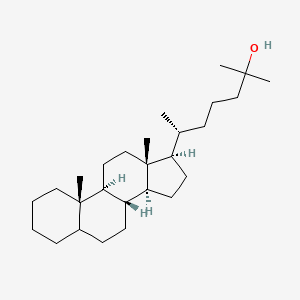
Cholestan-25-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestan-25-ol is a sterol derivative with the molecular formula C27H48O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method for synthesizing cholestan-25-ol involves the Diels-Alder reaction of a steroid containing a 5,7-diene and a Δ24 double bond. This adduct is then oxidized to form a 24,25-oxido moiety, followed by reduction to yield the 25-hydroxy group . Another method involves the Clemmensen reduction of cholestan-3-one using zinc and hydrochloric acid in diethyl ether at low temperatures .
Industrial Production Methods: Industrial production of sterols like this compound often involves purification through recrystallization in solvents such as methanol, ethanol, and acetic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Cholestan-25-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols from ketones.
Substitution: Reactions with halogens like phosphorus pentachloride or thionyl chloride to form chloro derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc, sodium borohydride.
Substitution Reagents: Phosphorus pentachloride, thionyl chloride.
Major Products:
Oxidation: Formation of cholestan-3-one.
Reduction: Formation of cholestan-3-ol.
Substitution: Formation of chloro-cholestanes.
Wissenschaftliche Forschungsanwendungen
Cholestan-25-ol is used in various scientific research applications:
Chemistry: As a standard in lipid analysis using high-performance liquid chromatography (HPLC).
Biology: Studying its role in cell signaling pathways and membrane structure.
Medicine: Investigating its effects on cholesterol metabolism and potential therapeutic uses.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Cholestan-25-ol exerts its effects by interacting with sterol regulatory element-binding proteins (SREBPs) and their associated proteins, SCAP and Insigs. It inhibits cholesterol synthesis by causing SCAP to bind to Insigs, preventing the movement of the SCAP-SREBP complex to the Golgi apparatus where SREBPs are processed to their active forms .
Vergleich Mit ähnlichen Verbindungen
Cholestanol: A sterol with a similar structure but differing in the position of the hydroxyl group.
Cholestan-3-ol: Another sterol with hydroxyl groups at different positions.
2-Methylenecholestan-3-ol: A derivative with a methylene group at the 2-position.
Uniqueness: Cholestan-25-ol is unique due to its specific hydroxylation at the 25-position, which influences its biological activity and interactions with cellular proteins .
Eigenschaften
CAS-Nummer |
63908-94-1 |
|---|---|
Molekularformel |
C27H48O |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
(6R)-6-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C27H48O/c1-19(9-8-16-25(2,3)28)22-13-14-23-21-12-11-20-10-6-7-17-26(20,4)24(21)15-18-27(22,23)5/h19-24,28H,6-18H2,1-5H3/t19-,20?,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
MXJRUUMQXNYDBA-WOEDOHCHSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
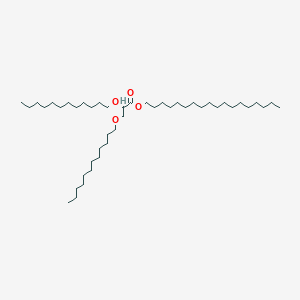
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
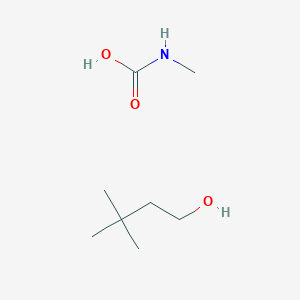
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)

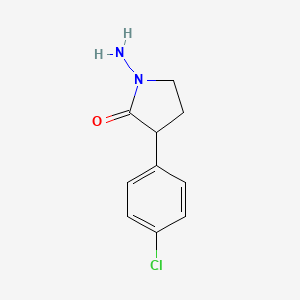
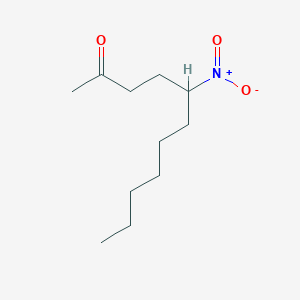
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)
![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
